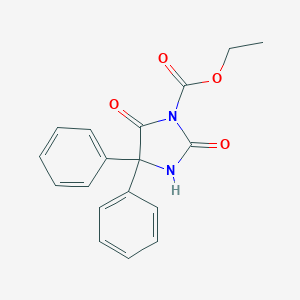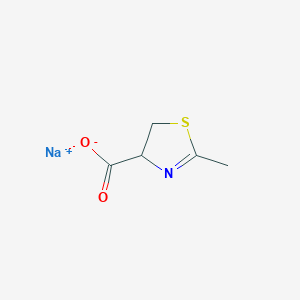
1-Imidazolidinecarboxylic acid, 2,5-dioxo-4,4-diphenyl-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Imidazolidinecarboxylic acid, 2,5-dioxo-4,4-diphenyl-, ethyl ester, also known as IDDE, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of laboratory experiments.
Mecanismo De Acción
The mechanism of action of 1-Imidazolidinecarboxylic acid, 2,5-dioxo-4,4-diphenyl-, ethyl ester is not fully understood, but it is believed to involve the inhibition of various enzymes and cellular pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 1-Imidazolidinecarboxylic acid, 2,5-dioxo-4,4-diphenyl-, ethyl ester has also been shown to inhibit the activity of various signaling pathways, including the NF-κB and MAPK pathways.
Efectos Bioquímicos Y Fisiológicos
1-Imidazolidinecarboxylic acid, 2,5-dioxo-4,4-diphenyl-, ethyl ester has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor properties. This compound has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. 1-Imidazolidinecarboxylic acid, 2,5-dioxo-4,4-diphenyl-, ethyl ester has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage. Additionally, 1-Imidazolidinecarboxylic acid, 2,5-dioxo-4,4-diphenyl-, ethyl ester has been shown to have antitumor properties, making it a promising candidate for use in cancer research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Imidazolidinecarboxylic acid, 2,5-dioxo-4,4-diphenyl-, ethyl ester in laboratory experiments is its wide range of biological effects. This compound has been shown to have anti-inflammatory, antioxidant, and antitumor properties, making it a versatile tool for researchers. Additionally, 1-Imidazolidinecarboxylic acid, 2,5-dioxo-4,4-diphenyl-, ethyl ester is relatively easy to synthesize and purify, making it readily available for use in various experiments.
However, there are also some limitations to using 1-Imidazolidinecarboxylic acid, 2,5-dioxo-4,4-diphenyl-, ethyl ester in laboratory experiments. One potential limitation is that the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results. Additionally, 1-Imidazolidinecarboxylic acid, 2,5-dioxo-4,4-diphenyl-, ethyl ester may have off-target effects that could complicate experimental outcomes.
Direcciones Futuras
There are many potential future directions for research involving 1-Imidazolidinecarboxylic acid, 2,5-dioxo-4,4-diphenyl-, ethyl ester. One area of interest is the development of new drugs based on the structure of 1-Imidazolidinecarboxylic acid, 2,5-dioxo-4,4-diphenyl-, ethyl ester. This compound has been shown to have a variety of biological effects, making it a promising starting point for the development of new drugs.
Another potential future direction for research involving 1-Imidazolidinecarboxylic acid, 2,5-dioxo-4,4-diphenyl-, ethyl ester is the study of its effects on various disease models. This compound has been shown to have anti-inflammatory, antioxidant, and antitumor properties, making it a promising candidate for use in a range of disease models.
Finally, future research could focus on further elucidating the mechanism of action of 1-Imidazolidinecarboxylic acid, 2,5-dioxo-4,4-diphenyl-, ethyl ester. A better understanding of the cellular pathways and enzymes targeted by this compound could lead to the development of more effective drugs and therapies.
Métodos De Síntesis
The synthesis of 1-Imidazolidinecarboxylic acid, 2,5-dioxo-4,4-diphenyl-, ethyl ester typically involves the reaction of 4,4-diphenyl-2-oxazolidinone with ethyl glyoxylate in the presence of a catalyst. This reaction results in the formation of 1-Imidazolidinecarboxylic acid, 2,5-dioxo-4,4-diphenyl-, ethyl ester, which can then be purified and used in various scientific applications.
Aplicaciones Científicas De Investigación
1-Imidazolidinecarboxylic acid, 2,5-dioxo-4,4-diphenyl-, ethyl ester has been studied for its potential applications in a range of scientific research areas, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to have a variety of biological effects, including anti-inflammatory, antioxidant, and antitumor properties.
Propiedades
Número CAS |
1097-57-0 |
|---|---|
Nombre del producto |
1-Imidazolidinecarboxylic acid, 2,5-dioxo-4,4-diphenyl-, ethyl ester |
Fórmula molecular |
C18H16N2O4 |
Peso molecular |
324.3 g/mol |
Nombre IUPAC |
ethyl 2,5-dioxo-4,4-diphenylimidazolidine-1-carboxylate |
InChI |
InChI=1S/C18H16N2O4/c1-2-24-17(23)20-15(21)18(19-16(20)22,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,19,22) |
Clave InChI |
WAOIWRAOVPQJKC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1C(=O)C(NC1=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CCOC(=O)N1C(=O)C(NC1=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Otros números CAS |
1097-57-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-{[Hydroxy(diphenyl)acetyl]oxy}-6-methoxy-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane bromide](/img/structure/B86449.png)




![10-[3-(Dimethylammonio)-2-methylpropyl]-2-(methylthio)-10H-phenothiazinium maleate](/img/structure/B86460.png)


